Pentaerythritol monooleate

Übersicht

Beschreibung

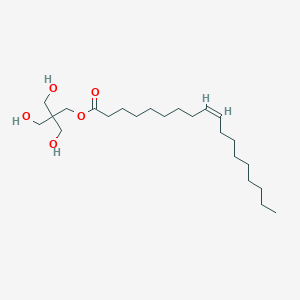

Pentaerythritol monooleate (C₃₃H₆₄O₅, molecular weight 400.59 g/mol) is a monoester derived from pentaerythritol and oleic acid. It is characterized by a central pentaerythritol core with one hydroxyl group esterified to oleic acid (a monounsaturated fatty acid), leaving three free hydroxyl groups . Key physical properties include a density of 1.006 g/cm³, a boiling point of 523.6°C, and a flash point of 165.5°C . Its low water solubility and high thermal stability make it suitable for applications such as lubricants, plasticizers, and PVC thermal stabilizers. Notably, it exhibits reduced water precipitation compared to unmodified pentaerythritol, enhancing its utility in polymer formulations .

Vorbereitungsmethoden

Direct Esterification Methodology

Reactant Composition and Stoichiometry

The direct esterification method involves the reaction of technical-grade oleic acid with pentaerythritol in a nitrogen atmosphere. The molar ratio of oleic acid to pentaerythritol is critical, typically maintained at 4:1.0–1.2 to ensure complete esterification while minimizing side reactions such as di-ester formation . Technical-grade reactants are preferred for cost efficiency, though analytical-grade (AG) materials may be used for high-purity applications .

Catalytic Systems and Reaction Conditions

Tin protochloride (SnCl₂), aluminum sesquioxide (Al₂O₃), and silicon oxide (SiO₂) serve as effective esterification catalysts at concentrations of 1.0–4.0% by total reactant weight . The reaction proceeds under nitrogen pressure (0.5–3 kg/cm² per hour) to prevent oxidation. A temperature gradient is applied: initial heating to 180°C followed by sustained reaction at 180–220°C for 7–18 hours . This protocol achieves acid values below 1 mg KOH/g, indicating >99% conversion efficiency .

Environmental and Operational Advantages

This method eliminates toxic dehydrating agents like methylbenzene and avoids solvent wash steps, reducing wastewater generation by approximately 40% compared to traditional methods . The absence of solvent recovery systems lowers energy consumption by 15–20%, making it economically viable for large-scale production .

Catalytic Synthesis with Molecular Distillation

Novel Catalyst Design

A sodium allylsulfonate-vinylbenzene copolymer catalyst is synthesized via emulsion polymerization at 80–90°C using sodium laurylsulfonate as an emulsifier and potassium persulfate as an initiator . This catalyst exhibits high thermal stability (up to 235°C) and enhances reaction rates by 30% compared to conventional tin-based catalysts .

Optimized Reaction Parameters

The reaction employs a precise oleic acid-to-pentaerythritol molar ratio of 3.95–4.05:1, with catalyst loading at 0.75–0.85% of total reactant mass . Under nitrogen flow (pH 8–9), esterification occurs at 230–235°C for 8–8.5 hours, achieving intermediate acid values of 0.25–0.5 mg KOH/g .

Purification via Molecular Distillation

Post-reaction purification involves molecular distillation at 210°C under high vacuum (9 Pa), which reduces acid values to <0.25 mg KOH/g while removing unreacted oleic acid and catalyst residues . This step enhances product purity to 98.5–99.2%, making it suitable for pharmaceutical-grade applications .

Comparative Analysis of Synthesis Methods

The direct method excels in sustainability, while the catalytic-distillation approach achieves superior purity. Industrial adoption depends on application requirements: the former for bulk lubricants, the latter for high-value additives.

Physicochemical Properties of Pentaerythritol Monooleate

Key properties from analytical studies :

-

Molecular Formula : C₂₃H₄₄O₅

-

Density : 1.0±0.1 g/cm³

-

Boiling Point : 523.6±50.0°C at 760 mmHg

-

Flash Point : 165.5±23.6°C

-

LogP : 7.09 (indicating high lipophilicity)

These properties underscore its suitability for high-temperature applications and compatibility with non-polar matrices.

Industrial-Scale Production Considerations

Raw Material Sourcing

Pentaerythritol is synthesized via the aldolization of formaldehyde and acetaldehyde in alkaline media (Ca(OH)₂ or NaOH) . Technical-grade formaldehyde (37–50% aqueous) is preferred, with excess formaldehyde (up to 4:1 ratio) minimizing dipentaerythritol formation .

Waste Management Strategies

Both methods generate <5% waste by mass, primarily consisting of catalyst residues. Tin-based catalysts require acidic neutralization (pH 6–7) before disposal, whereas polymeric catalysts are incinerated with energy recovery .

Analyse Chemischer Reaktionen

Types of Reactions

Pentaerythritol monooleate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The ester functional group can be reduced to alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of amides or other esters.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Intermediate in Synthesis

Pentaerythritol monooleate serves as an important intermediate in the synthesis of complex molecules. Its structure allows it to participate in various chemical reactions, including esterification and transesterification, which are essential for producing a wide range of chemical compounds.

Emulsifier Production

In the formulation of emulsifiers, this compound is utilized due to its ability to stabilize oil-in-water and water-in-oil emulsions. It is particularly effective in producing finely divided and stable emulsions, making it valuable in food and cosmetic industries .

Biological Applications

Biocompatibility Studies

Research has indicated that this compound exhibits potential as a biocompatible material. Studies focus on its use in drug delivery systems where its hydrophilic-lipophilic balance can enhance the solubility and permeability of pharmaceutical compounds .

Drug Formulation

The compound is also investigated for its role in formulating pharmaceuticals, especially topical ointments. Its properties allow for improved absorption and effectiveness of active ingredients .

Medical Applications

Topical Ointments

this compound is included in formulations for topical medications due to its emollient properties. It helps improve skin hydration and acts as a carrier for other medicinal compounds, enhancing their therapeutic effects .

Solid Dispersion Carriers

Recent studies have explored its use as a solid dispersion carrier to enhance the aqueous solubility of poorly soluble drugs. This application is crucial for improving the bioavailability of certain pharmaceuticals .

Industrial Applications

Lubricants and Surfactants

In industry, this compound is employed in the production of synthetic lubricants and surfactants. Its low viscosity and high viscosity index make it suitable for use in biolubricants that require stable performance across varying temperatures .

Emulsification Processes

The compound's ability to act as an emulsifier is leveraged in various industrial processes, including cosmetics and personal care products, where it helps maintain product stability and consistency .

-

Biolubricant Development

A study demonstrated that this compound could be synthesized into biolubricants with desirable physical properties such as low viscosity and high thermal stability. These characteristics make it suitable for environmentally friendly applications where traditional lubricants may pose ecological risks . -

Drug Delivery Systems

Research highlighted the effectiveness of this compound as a carrier in solid dispersions to improve the solubility of hydrophobic drugs. This application showcases its potential to enhance therapeutic outcomes by increasing drug availability at the site of action .

Wirkmechanismus

The mechanism of action of 3-hydroxy-2,2-bis(hydroxymethyl)propyl oleate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence the behavior of biological membranes and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Pentaerythritol monooleate belongs to a broader class of pentaerythritol esters and structurally related polyol derivatives. Below is a detailed comparison with analogous compounds:

Pentaerythritol Monoricinoleate (PEMR)

- Structure: PEMR is a monoester of pentaerythritol and ricinoleic acid (a hydroxylated monounsaturated fatty acid) .

- Synthesis Challenges: Ricinoleic acid’s hydroxyl group promotes self-condensation (forming estolides), reducing conversion efficiency during enzymatic synthesis .

- Applications: Like this compound, PEMR is used in bio-surfactants and lubricants.

2,3-Butanediol Monooleate

- Structure: A monoester of butanediol and oleic acid.

- Physical Properties: Melting point of -48.6°C and viscosity index of 100, significantly lower than this compound’s viscosity index (170–197) .

Pentaerythritol Tetrastearate

- Structure : A tetraester of pentaerythritol and stearic acid.

- Functional Differences : Hydrolysis by lipases (e.g., Candida antarctica lipase B) is incomplete, making it a candidate for low-calorie food additives .

- Applications: Contrasts with monooleate’s industrial uses, highlighting the role of esterification degree in determining functionality .

Dipentaerythritol and Tripentaerythritol

- Structure : Larger polyol derivatives with 6 or 8 hydroxyl groups.

- Economic and Functional Limitations: Water solubility is 20–300× lower than pentaerythritol, and bulk costs are prohibitive. Tested for insecticidal formulations but deemed ineffective .

Pentaerythritol Tetranitrate (PETN)

- Structure : A nitrate ester with explosive properties.

- Comparison : Shares pentaerythritol’s core but diverges in applications (explosives/pharmaceuticals vs. industrial lubricants). Sensitivity to impact and friction is similar to other nitrate esters .

Table 1: Key Comparative Data

| Compound | Melting Point (°C) | Viscosity Index | Water Solubility | Key Applications |

|---|---|---|---|---|

| This compound | < -10 | 170–197 | Low | Lubricants, PVC stabilizers |

| PEMR | N/A | N/A | Low | Bio-surfactants, emulsifiers |

| 2,3-Butanediol monooleate | -48.6 | 100 | Moderate | Biolubricants |

| PETN | 141 (decomposes) | N/A | Very low | Explosives, vasodilators |

Research Findings and Industrial Implications

- Synthetic Efficiency: this compound’s synthesis avoids complications seen in PEMR (e.g., estolide formation), enabling higher yields .

- Performance Metrics: Its viscosity index (170–197) surpasses butanediol monooleate, making it preferable for high-temperature lubricants .

- Economic Viability: Unlike dipentaerythritol, this compound is cost-effective for bulk industrial use .

Biologische Aktivität

Pentaerythritol monooleate (PETO) is a fatty acid ester derived from pentaerythritol and oleic acid. Its unique chemical structure and properties make it an interesting subject for research in various biological applications, including its use as a lubricant, emulsifier, and potential therapeutic agent. This article delves into the biological activity of PETO, examining its toxicity, environmental impact, and applications in different fields.

Chemical Structure and Properties

This compound is characterized by the presence of a quaternary carbon atom, which contributes to its stability and low reactivity under normal conditions. The ester group formed from the reaction of pentaerythritol and oleic acid provides a hydrophobic tail that enhances its emulsifying properties. PETO exhibits good thermostability, oxidative stability, and low-temperature fluidity, making it suitable for various industrial applications .

Acute Toxicity

PETA has been assessed for its toxicity through various studies. The results indicate that it has a low toxicity profile. For instance, in repeated dose studies involving rats, PETO did not exhibit significant adverse effects at doses up to 1000 mg/kg/day. The no observed effect level (NOEL) was determined to be 100 mg/kg/day based on gastrointestinal changes such as soft feces and diarrhea .

Reproductive and Developmental Toxicity

In reproductive and developmental toxicity screening tests, no significant effects were observed on reproductive ability or offspring viability at doses of 1000 mg/kg/day. This suggests that PETO poses minimal risk regarding reproductive health .

Environmental Impact

PETA's environmental impact is also noteworthy. It has been classified as having a low potential risk to aquatic ecosystems, with a predicted no effect concentration (PNEC) of 0.6 mg/l based on Daphnia magna tests . The chemical does not show mutagenic properties in bacterial tests, indicating a favorable profile for environmental safety.

Lubricants and Emulsifiers

This compound is widely utilized in the formulation of lubricants due to its excellent lubricating properties and biodegradability. Its ability to function as an emulsifier makes it valuable in cosmetic formulations, where it enhances texture and stability .

Fuel Additives

Research indicates that PETO can be used as an additive in jet fuels, improving their performance by enhancing stability and reducing emissions . This application aligns with the growing trend towards bio-based additives in fuel formulations.

Case Studies

- Lubricant Formulation : A study demonstrated that incorporating PETO into synthetic lubricants improved their viscosity stability at high temperatures compared to traditional mineral oils. This enhancement is attributed to PETO's unique molecular structure that resists thermal degradation.

- Cosmetic Applications : In cosmetic formulations, PETO was shown to improve skin feel and spreadability while providing emollient properties without causing irritation. Clinical trials indicated high acceptability among users due to its non-irritating nature.

Summary of Findings

| Property | Description |

|---|---|

| Toxicity | Low toxicity; NOEL at 100 mg/kg/day |

| Reproductive Safety | No significant effects on reproductive health at 1000 mg/kg/day |

| Environmental Risk | Low risk; PNEC of 0.6 mg/l; not mutagenic |

| Applications | Lubricants, emulsifiers in cosmetics, fuel additives |

| Stability | Good thermostability and oxidative stability |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing pentaerythritol monooleate, and how do reaction conditions influence product yield?

this compound is typically synthesized via esterification of pentaerythritol with oleic acid. Ethanol-based solvent evaporation is a common method, where pentaerythritol hydroxyl groups react with oleic acid under controlled temperature (60–80°C) and catalyst conditions (e.g., sulfuric acid or lipases). Yield optimization requires monitoring molar ratios (e.g., 1:1.2 for pentaerythritol:oleic acid) and reaction time (4–8 hours). Impurities like di- or tri-esters may form if stoichiometry or temperature deviates .

Q. Which analytical techniques are critical for characterizing this compound’s structural and thermal properties?

Key techniques include:

- FT-IR : Identifies ester carbonyl (C=O) stretches at ~1730 cm⁻¹ and hydroxyl (-OH) groups.

- DSC : Measures thermal transitions (e.g., melting points, amorphous/crystalline phase behavior).

- PXRD : Distinguishes crystalline vs. amorphous phases, crucial for solubility studies. Consistency across these methods confirms successful synthesis and functional group interactions .

Q. How can researchers assess the purity of this compound in laboratory settings?

Purity is evaluated via:

- HPLC : Separates monooleate from di-/tri-esters using reverse-phase columns (C18) and UV detection at 210 nm.

- GC-MS : Quantifies residual solvents (e.g., ethanol) and fatty acid content.

- Titration : Acid value determination to confirm unreacted oleic acid removal .

Q. What safety precautions are essential when handling this compound in experimental workflows?

- PPE : Nitrile gloves, lab coats, and safety goggles (EN 166/EU standards).

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Waste disposal : Follow institutional guidelines for ester-containing waste. No acute toxicity is reported, but prolonged exposure requires risk assessments .

Advanced Research Questions

Q. How does this compound enhance solubility of hydrophobic compounds in pharmaceutical formulations?

Its amphiphilic structure (hydrophobic oleate tail + hydrophilic pentaerythritol head) forms micelles or amorphous solid dispersions, increasing drug solubility. For example, in a 2023 study, this compound improved the dissolution rate of a hyperlipidemic drug by 40% via lattice disruption in crystalline carriers .

Q. What gaps exist in thermophysical data for pentaerythritol esters, and how can they be addressed experimentally?

Current literature lacks data on liquid-vapor phase equilibria and evaporation enthalpies for this compound. Researchers should:

- Use static or dynamic vapor pressure apparatus for phase equilibrium studies.

- Apply calorimetry to measure enthalpy changes during phase transitions. These data are critical for industrial process modeling .

Q. How does crystallinity vs. amorphous state impact this compound’s functional performance in polymer blends?

Amorphous phases (confirmed via PXRD) improve compatibility with hydrophobic polymers (e.g., polyurethanes) by reducing interfacial tension. Crystalline domains, however, enhance thermal stability. Researchers should tailor synthesis conditions (e.g., quenching vs. slow cooling) to optimize crystallinity for specific applications .

Q. What methodologies resolve contradictions in reported synthesis outcomes (e.g., esterification efficiency)?

Contradictions arise from variable catalysts, solvents, or purity of starting materials. To address this:

- Conduct statistical analysis (e.g., ANOVA or Dunnett’s test) to compare methods.

- Standardize oleic acid source (≥95% purity) and reaction conditions. A 2023 study used t-tests (p < 0.05) to validate ethanol-based solvent evaporation as superior to direct esterification .

Q. Methodological Frameworks for Research Design

-

PICOT Framework :

- Population : this compound in drug delivery systems.

- Intervention : Solvent evaporation vs. enzymatic esterification.

- Comparison : Solubility enhancement vs. traditional surfactants.

- Outcome : Dissolution rate improvement.

- Time : 6-month stability testing.

-

FINER Criteria :

Ensure questions are Feasible (lab resources), Interesting (novelty in solubility studies), Novel (addressing thermophysical data gaps), Ethical (safe waste disposal), and Relevant (applications in biomaterials) .

Eigenschaften

IUPAC Name |

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)28-21-23(18-24,19-25)20-26/h9-10,24-26H,2-8,11-21H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVGEJLUEOSDBB-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893109 | |

| Record name | Pentaerythritol monooleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid (9Z)-, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10332-32-8 | |

| Record name | Pentaerythritol, monooleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10332-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol monooleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010332328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol monooleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2,2-bis(hydroxymethyl)propyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITYL MONOOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46V85GPR8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.